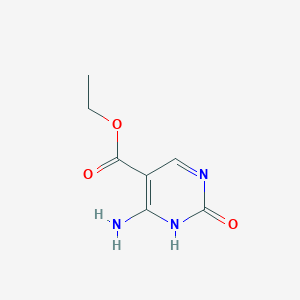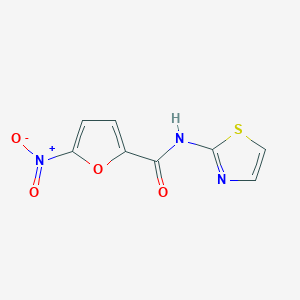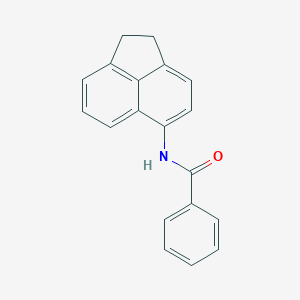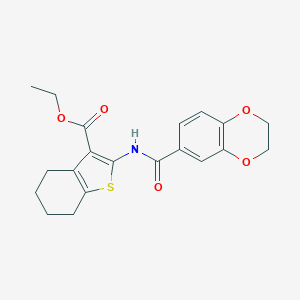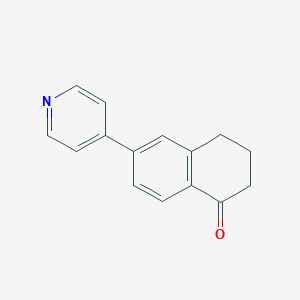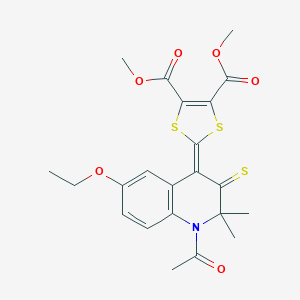
3-Nitrobenzidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitrobenzidine is a synthetic compound that belongs to the group of aromatic amines. It is widely used in scientific research applications due to its unique properties. It is a yellow crystalline powder that is soluble in water, ethanol, and ether.
Wirkmechanismus
The mechanism of action of 3-Nitrobenzidine is not well understood. However, it is believed to act as a DNA-damaging agent. It has been shown to induce DNA damage in bacterial and mammalian cells. It is also believed to induce oxidative stress and inhibit the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
3-Nitrobenzidine has been shown to induce toxicity in various cell types. It has been shown to induce apoptosis in human liver cells. It has also been shown to induce oxidative stress and inflammation in human lung cells. Moreover, it has been shown to induce genotoxicity in human lymphocytes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-Nitrobenzidine is that it is readily available and easy to synthesize. Moreover, it is relatively stable and can be stored for long periods of time. However, one of the limitations of 3-Nitrobenzidine is that it is toxic and can induce cell death at high concentrations. Therefore, it should be handled with care in laboratory experiments.
Zukünftige Richtungen
There are several future directions for the use of 3-Nitrobenzidine in scientific research. One of the future directions is to investigate its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells, and therefore, it may have potential as a chemotherapeutic agent. Another future direction is to investigate its potential as an antioxidant. It has been shown to induce oxidative stress, but it may also have potential as an antioxidant due to its ability to inhibit the activity of antioxidant enzymes. Moreover, it may have potential as a precursor for the synthesis of novel pharmaceuticals and agrochemicals.
Conclusion:
In conclusion, 3-Nitrobenzidine is a synthetic compound that has several scientific research applications. It is widely used as a reagent for the determination of sulfonamide antibiotics in biological samples. It is also used as a precursor for the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals. It has been shown to induce DNA damage, oxidative stress, and inflammation in various cell types. Moreover, it has potential as an anticancer agent and an antioxidant. However, it should be handled with care in laboratory experiments due to its toxicity.
Synthesemethoden
3-Nitrobenzidine can be synthesized by the nitration of benzidine with a mixture of nitric acid and sulfuric acid. The reaction takes place at a temperature of 0-5°C. The product is then purified by recrystallization from hot water.
Wissenschaftliche Forschungsanwendungen
3-Nitrobenzidine is widely used in scientific research applications. It is used as a reagent for the determination of sulfonamide antibiotics in biological samples. It is also used as a precursor for the synthesis of dyes and pigments. Moreover, it is used in the synthesis of pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
61841-39-2 |
|---|---|
Produktname |
3-Nitrobenzidine |
Molekularformel |
C12H11N3O2 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
4-(4-aminophenyl)-2-nitroaniline |
InChI |
InChI=1S/C12H11N3O2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(7-9)15(16)17/h1-7H,13-14H2 |
InChI-Schlüssel |
OESUYYFUIPUBIV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)[N+](=O)[O-])N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)[N+](=O)[O-])N |
Andere CAS-Nummern |
61841-39-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




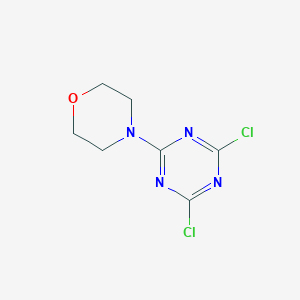
![7H-Benzo[c]phenothiazine](/img/structure/B187200.png)
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B187202.png)
![4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline](/img/structure/B187204.png)
